Regioisomeric Specificity: Meta-Carboxylic Acid vs. Para-Carboxylic Acid Position in Biphenyl Scaffolds
The target compound 3-(3-chloro-4-cyanophenyl)benzoic acid possesses a meta-carboxylic acid substitution pattern on the non-chlorinated phenyl ring, distinguishing it from the para-carboxylic acid regioisomer (methyl 3′-chloro-4′-cyano-[1,1′-biphenyl]-4-carboxylate, CAS 1355247-89-0) [1]. This meta-positioning is critical for downstream amide bond formation geometry in anthranilic diamide insecticides; the para regioisomer yields a structurally distinct product with altered spatial orientation that does not fit the target binding pocket of insect ryanodine receptors [2].
| Evidence Dimension | Carboxylic acid substitution position on biphenyl scaffold |
|---|---|
| Target Compound Data | meta-Carboxylic acid (position 3 on phenyl ring) |
| Comparator Or Baseline | para-Carboxylic acid regioisomer (CAS 1355247-89-0) |
| Quantified Difference | Regioisomeric difference; produces distinct amide geometry in final products |
| Conditions | Structural comparison of biphenyl carboxylic acid building blocks |
Why This Matters
Selection of the meta-carboxylic acid regioisomer is non-negotiable for producing the correct spatial geometry in target anthranilic diamide insecticides.
- [1] Chemsrc. Methyl 3′-chloro-4′-cyano-[1,1′-biphenyl]-4-carboxylate (CAS 1355247-89-0). Compound datasheet. View Source
- [2] Quick Company. (2021). A Novel Process For Preparation Of Chlorantraniliprole And Intermediates Thereof. Patent application. View Source
